6-Bromo-2-methoxy-1-naphthaldehyde
Overview
Description
6-Bromo-2-methoxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₂H₉BrO₂ It is a derivative of naphthalene, characterized by the presence of a bromine atom at the sixth position, a methoxy group at the second position, and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde typically involves the bromination of 2-methoxy-1-naphthaldehyde. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 6-Bromo-2-methoxy-1-naphthoic acid.
Reduction: 6-Bromo-2-methoxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-methoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2-methoxy-1-naphthaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
2-Methoxy-1-naphthaldehyde: Lacks the bromine atom, which can significantly alter its reactivity and applications.
6-Bromo-1-naphthaldehyde:
6-Bromo-2-naphthol: Contains a hydroxyl group instead of an aldehyde, leading to different chemical behavior.
Uniqueness: 6-Bromo-2-methoxy-1-naphthaldehyde is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications not shared by its analogs. The presence of both the bromine and methoxy groups, along with the aldehyde functionality, makes it a versatile compound in synthetic and applied chemistry.
Properties
IUPAC Name |
6-bromo-2-methoxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXYGLVXBZDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621566 | |
Record name | 6-Bromo-2-methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247174-18-1 | |
Record name | 6-Bromo-2-methoxy-1-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247174-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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